
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is an organic compound that features a sulfonamide group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate typically involves the esterification of 4-(4-aminobenzene-1-sulfonyl)benzoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Propan-2-yl 4-(4-nitrobenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-hydroxybenzene-1-sulfonyl)benzoate
- Propan-2-yl 4-(4-methylbenzene-1-sulfonyl)benzoate
Uniqueness
Propan-2-yl 4-(4-aminobenzene-1-sulfonyl)benzoate is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electrostatic interactions compared to its analogs. This feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
特性
CAS番号 |
116091-39-5 |
|---|---|
分子式 |
C16H17NO4S |
分子量 |
319.4 g/mol |
IUPAC名 |
propan-2-yl 4-(4-aminophenyl)sulfonylbenzoate |
InChI |
InChI=1S/C16H17NO4S/c1-11(2)21-16(18)12-3-7-14(8-4-12)22(19,20)15-9-5-13(17)6-10-15/h3-11H,17H2,1-2H3 |
InChIキー |
PYLGRKBQIIUPPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


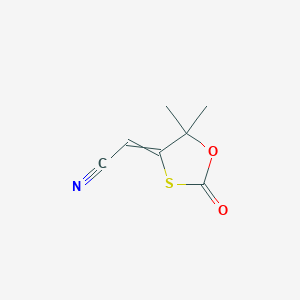


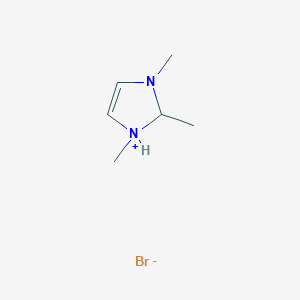
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
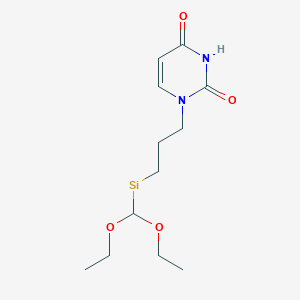
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
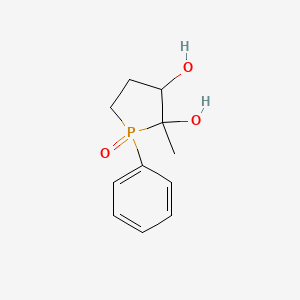
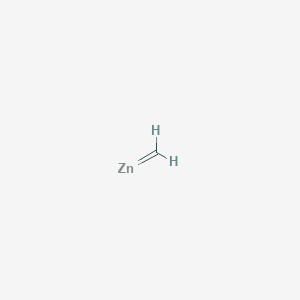
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)
